Tetrazine-SS-NHS
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Overview
Description
Tetrazine-SS-NHS is a cleavable antibody-drug conjugate linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups . This compound is significant in the field of bioorthogonal chemistry due to its rapid reaction kinetics and unique fluorogenic characteristics .
Preparation Methods
The synthesis of Tetrazine-SS-NHS involves the derivatization of tetrazine scaffolds. This process includes the activation of tetrazine with various substituents such as aromatic and alkyl groups . The synthetic routes typically involve C–H activation, Friedel–Crafts alkylation, and coupling reactions . Industrial production methods focus on optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
Tetrazine-SS-NHS undergoes several types of chemical reactions, primarily involving the inverse electron demand Diels-Alder reaction with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene . Common reagents used in these reactions include dienophiles and isonitriles . The major products formed from these reactions are stable dihydropyridazine linkages .
Scientific Research Applications
Tetrazine-SS-NHS has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in cellular labeling and live-cell imaging due to its bioorthogonal properties.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of photo- and electroactive materials.
Mechanism of Action
The mechanism of action of Tetrazine-SS-NHS involves its ability to undergo rapid bioorthogonal reactions. The tetrazine group reacts with strained alkenes through the inverse electron demand Diels-Alder reaction, forming stable dihydropyridazine linkages . This reaction is highly efficient and can occur in vivo at nanomolar concentrations, making it suitable for drug delivery and single-cell detection .
Comparison with Similar Compounds
Tetrazine-SS-NHS is unique due to its rapid reaction kinetics and bioorthogonal properties. Similar compounds include:
Tetrazine-PEG4-SS-NHS: A cleavable linker with four polyethylene glycol units used in antibody-drug conjugates.
This compound: Another variant used in similar applications but with different substituents.
Functionalized Triazines and Tetrazines: These compounds share similar bioorthogonal properties and are used in various chemical and biological applications.
This compound stands out due to its specific application in the synthesis of antibody-drug conjugates and its rapid, efficient bioorthogonal reactions.
Properties
Molecular Formula |
C19H20N6O5S2 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]propanoate |
InChI |
InChI=1S/C19H20N6O5S2/c26-15(20-11-13-1-3-14(4-2-13)19-23-21-12-22-24-19)7-9-31-32-10-8-18(29)30-25-16(27)5-6-17(25)28/h1-4,12H,5-11H2,(H,20,26) |
InChI Key |
CHTVEGYCTSVDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |
Origin of Product |
United States |
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